3-Isopropylbenzonitrile

Lipophilicity Drug-likeness Medicinal chemistry

3-Isopropylbenzonitrile (3-(propan-2-yl)benzonitrile; CAS 40751-59-5) is a meta-substituted aromatic nitrile with the molecular formula C₁₀H₁₁N and a molecular weight of 145.20 g/mol. It belongs to the isopropylbenzonitrile positional isomer family alongside its ortho (2-isopropylbenzonitrile; CAS 40751-52-8) and para (4-isopropylbenzonitrile; CAS 13816-33-6) counterparts.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 40751-59-5
Cat. No. B3383344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropylbenzonitrile
CAS40751-59-5
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC(=C1)C#N
InChIInChI=1S/C10H11N/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,1-2H3
InChIKeyLWYFMTMRWRGREZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropylbenzonitrile (CAS 40751-59-5) – Isomer-Specific Properties and Procurement Rationale


3-Isopropylbenzonitrile (3-(propan-2-yl)benzonitrile; CAS 40751-59-5) is a meta-substituted aromatic nitrile with the molecular formula C₁₀H₁₁N and a molecular weight of 145.20 g/mol [1]. It belongs to the isopropylbenzonitrile positional isomer family alongside its ortho (2-isopropylbenzonitrile; CAS 40751-52-8) and para (4-isopropylbenzonitrile; CAS 13816-33-6) counterparts [2]. All three isomers share identical elemental composition but exhibit distinct physicochemical and biochemical profiles driven by the regiochemistry of the isopropyl substituent on the benzene ring. This meta-substituted derivative serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with documented utility in the construction of BACE-1 inhibitor scaffolds relevant to Alzheimer's disease research . Understanding the quantifiable differentiators between the 3-isopropyl isomer and its positional analogs is essential for informed procurement decisions in medicinal chemistry, biocatalysis, and specialty organic synthesis.

Why Positional Isomer Selection Matters: 3-Isopropylbenzonitrile Cannot Be Freely Substituted by Its Ortho or Para Analogs


Although 2-, 3-, and 4-isopropylbenzonitrile share the identical molecular formula (C₁₀H₁₁N) and molecular weight (145.20 g/mol), their physical properties and biological activities diverge in ways that preclude casual interchange. The meta-substituted isomer exhibits a computed XLogP3 of 2.8, which is 0.2 log units lower than both the ortho and para isomers (XLogP3 = 3.0), representing a measurable difference in lipophilicity that can influence membrane permeability, metabolic stability, and protein binding in biological systems [1]. The normal boiling point of the 3-isomer (211.9 °C at 760 mmHg) is approximately 19 °C lower than that of the 4-isomer (230–231 °C at 760 mmHg), reflecting divergent intermolecular interactions that directly impact distillation-based purification and vapor-phase handling protocols . In enzymatic contexts, mutant nitrilases (R129K/R129H) from Rhodococcus rhodochrous exhibit exclusive activity toward meta-substituted benzonitriles while rejecting para-substituted substrates, demonstrating that the regiochemistry of the isopropyl group can dictate biocatalytic compatibility [2]. These quantitative and qualitative differences substantiate why procurement must be isomer-specific rather than generic.

Quantitative Differentiation Evidence for 3-Isopropylbenzonitrile (CAS 40751-59-5) vs. Positional Isomers


Computed Lipophilicity (XLogP3): Meta Isomer Is 0.2 Log Units Less Lipophilic Than Ortho and Para Analogs

The computed partition coefficient (XLogP3) for 3-isopropylbenzonitrile is 2.8, compared to 3.0 for both 2-isopropylbenzonitrile and 4-isopropylbenzonitrile [1]. This 0.2 log-unit reduction in lipophilicity for the meta isomer is a direct consequence of the isopropyl group's spatial orientation relative to the nitrile moiety. The lower logP value suggests that the meta isomer may exhibit reduced non-specific protein binding and altered membrane permeability profiles compared to its positional analogs, which is a relevant consideration in lead optimization where fine-tuning lipophilicity can improve oral bioavailability and reduce off-target effects [1].

Lipophilicity Drug-likeness Medicinal chemistry ADME prediction

Normal Boiling Point at Atmospheric Pressure: Meta Isomer Boils 19 °C Lower Than Para Isomer

At atmospheric pressure (760 mmHg), 3-isopropylbenzonitrile exhibits a boiling point of 211.9 °C , while 4-isopropylbenzonitrile boils at 230–231 °C [1]. This approximately 19 °C difference in normal boiling point reflects differential intermolecular forces arising from the meta versus para substitution pattern. The lower boiling point of the meta isomer facilitates more energy-efficient distillation-based purification and may influence solvent evaporation rates during formulation or reaction work-up. Boiling point data for 2-isopropylbenzonitrile at atmospheric pressure are not available in the public domain, limiting a full three-way comparison.

Physical property Distillation Purification Volatility

Tyrosinase Inhibitory Activity: 4-Isomer Is Documented as a Partial Inhibitor (IC₅₀ 121.5 μM); 3-Isomer Data Are Absent From the Published Screen

In a comprehensive study of benzonitrile derivatives as mushroom tyrosinase inhibitors, Nihei et al. (2019) reported that 4-isopropylbenzonitrile (cuminnitrile) partially inhibited tyrosinase-catalyzed oxidation with an IC₅₀ of 121.5 μM, a Kᵢ of 88.8 μM, and an αKᵢ of 239.8 μM, characterizing it as a hyperbolic mixed-type inhibitor [1]. Notably, 3-isopropylbenzonitrile was not listed among the nine benzonitriles exhibiting measurable tyrosinase-inhibitory activity in this study, despite the screen covering multiple substitution patterns including 4-methyl, 4-methoxy, 4-ethyl, and 4-chloro derivatives [1]. While absence of evidence does not constitute definitive evidence of inactivity, the omission of the 3-isopropyl derivative from the active compound list suggests that the meta-substitution pattern may disfavor binding to the tyrosinase active site, potentially offering a selectivity advantage for applications where tyrosinase inhibition is an undesired off-target effect.

Tyrosinase inhibition Melanogenesis Enzyme selectivity Biological activity

Nitrilase Substrate Specificity: Meta-Substituted Benzonitriles Are Exclusively Preferred by Engineered Nitrilase Mutants Over Para-Substituted Analogs

Yeom et al. (2010) demonstrated that the wild-type nitrilase from Rhodococcus rhodochrous ATCC 33278 (containing Arg at position 129) is active toward both meta- and para-substituted benzonitriles bearing methyl or amino groups. However, the engineered R129K and R129H mutant enzymes exhibited activity exclusively toward meta-substituted benzonitriles, with complete loss of activity toward para-substituted substrates [1]. This striking regioselectivity switch establishes a functional context in which 3-isopropylbenzonitrile—as a meta-substituted benzonitrile—would be a compatible substrate for these mutant enzymes, whereas 4-isopropylbenzonitrile would be rejected. This class-level inference positions the meta isomer as the necessary starting material for biocatalytic transformations employing these or analogous nitrilase mutants.

Biocatalysis Nitrilase Enzyme engineering Regioselectivity

Optimal Application Scenarios for 3-Isopropylbenzonitrile (CAS 40751-59-5) Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

In drug discovery programs where lipophilicity modulation is critical for achieving favorable ADME profiles, 3-isopropylbenzonitrile offers a computed XLogP3 of 2.8—0.2 log units lower than its ortho and para isomers (XLogP3 3.0) [1]. This quantifiable difference in lipophilicity can be exploited by medicinal chemists to reduce non-specific protein binding or improve aqueous solubility of lead compounds incorporating the isopropylbenzonitrile scaffold. The meta isomer's lower logP, combined with its established use as a building block in BACE-1 inhibitor synthesis , makes it the rational procurement choice when a controlled reduction in compound lipophilicity is desired without altering the core pharmacophore.

Biocatalytic Synthesis Using Meta-Specific Nitrilase Variants

Engineered nitrilase mutants (R129K, R129H) from Rhodococcus rhodochrous exhibit exclusive catalytic activity toward meta-substituted benzonitriles while completely rejecting para-substituted substrates [1]. For enzymatic hydrolysis, amidation, or other nitrilase-mediated transformations, 3-isopropylbenzonitrile is therefore the only viable substrate among the isopropylbenzonitrile isomers. This biocatalytic regioselectivity makes procurement of the authentic 3-isopropyl isomer mandatory for any process development or research program utilizing these meta-specific nitrilase variants.

Synthetic Intermediates Where Distillation Purification Is Process-Critical

With a normal boiling point of approximately 211.9 °C at atmospheric pressure—roughly 19 °C lower than that of 4-isopropylbenzonitrile (230–231 °C) [1]—3-isopropylbenzonitrile offers more energy-efficient distillative purification. In multi-step synthetic sequences requiring intermediate isolation by distillation, the lower boiling point of the meta isomer reduces thermal stress on the product, minimizes energy consumption, and may improve recovery yields. This physical property advantage becomes a tangible procurement criterion for process chemists scaling up synthetic routes involving isopropylbenzonitrile intermediates.

Biological Assays Where Tyrosinase Off-Target Activity Must Be Avoided

Published screening data demonstrate that 4-isopropylbenzonitrile acts as a partial tyrosinase inhibitor (IC₅₀ 121.5 μM), whereas 3-isopropylbenzonitrile was not identified as active in the same comprehensive benzonitrile screen [1]. For biological investigations—such as CNS target validation, kinase profiling, or phenotypic screening—where tyrosinase-mediated melanogenesis or copper-chelation artifacts could confound assay interpretation, the 3-isopropyl isomer provides a documented advantage by avoiding the known tyrosinase-inhibitory activity associated with its para-substituted counterpart.

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